molecular formula C9H17NO3 B2511386 Ethyl 2-morpholin-4-ylpropanoate CAS No. 32418-62-5

Ethyl 2-morpholin-4-ylpropanoate

Cat. No. B2511386
Key on ui cas rn: 32418-62-5
M. Wt: 187.239
InChI Key: MYHDUJKDRGLQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691352B2

Procedure details

Diisopropyl amine (0.12 moles) was added to a flask and diluted with 40 mL of toluene. The resultant was cooled to −78° C. under nitrogen, and then a hexane solution of n-butyl lithium (0.11 moles) was added thereto, followed by stirring at −78° C. for 1 hour. To this, 2-morpholinopropionic acid ethyl ester (0.105 moles) was added and the resultant was further stirred for 1 hour, and iodomethane (0.21 moles) was added thereto and after the temperature was restored to room temperature, the mixture was stirred for 1 hour. The reaction mixture was quenched with ice water, extracted with ethyl acetate and washed with a saturated sodium chloride aqueous solution, and then the organic layer was dried over magnesium sulphate. The solvent was evaporated, and the residue was purified by column chromatography (hexane/ethyl acetate=4/1) to obtain α-morpholino isobutyric acid ethyl ester (0.55 moles).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.105 mol
Type
reactant
Reaction Step Two
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0.11 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH2:13]([O:15][C:16](=[O:25])[CH:17]([N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[CH3:18])[CH3:14].IC>C1(C)C=CC=CC=1.CCCCCC>[CH2:13]([O:15][C:16](=[O:25])[C:17]([N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)([CH3:1])[CH3:18])[CH3:14]

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0.105 mol
Type
reactant
Smiles
C(C)OC(C(C)N1CCOCC1)=O
Step Three
Name
Quantity
0.21 mol
Type
reactant
Smiles
IC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resultant was further stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was restored to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C)(C)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mol
YIELD: CALCULATEDPERCENTYIELD 523.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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